N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide typically involves the reaction of cyclopropylamine with 1,3,4-thiadiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thiadiazole compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide include other thiadiazole derivatives, such as:
- 5-cyclopropyl-1,3,4-thiadiazol-2-amine
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide .
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C13H18N4O2S |
---|---|
Molecular Weight |
294.38 g/mol |
IUPAC Name |
N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O2S/c18-11(14-9-3-4-9)10-7-17(5-6-19-10)13-16-15-12(20-13)8-1-2-8/h8-10H,1-7H2,(H,14,18) |
InChI Key |
XKELGCLQKKYWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.